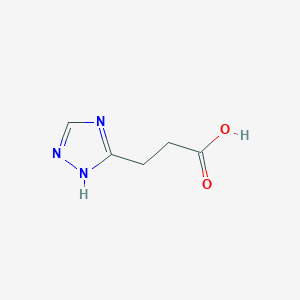
3-(4H-1,2,4-triazol-3-yl)propanoic acid
説明
“3-(4H-1,2,4-triazol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 844439-07-2. It has a molecular weight of 141.13 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The InChI Code for “3-(4H-1,2,4-triazol-3-yl)propanoic acid” is 1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8). The InChI key is SIEANLUVCPATRT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(4H-1,2,4-triazol-3-yl)propanoic acid” is a powder that is stored at room temperature. It has a molecular weight of 141.13 .科学的研究の応用
Anticancer Research
3-(4H-1,2,4-triazol-3-yl)propanoic acid: derivatives have shown promising results in anticancer studies. These compounds exhibit cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives potent candidates for further development as anticancer agents.
Antitubercular Agents
In the fight against tuberculosis, novel 4H-1,2,4-triazol-3-yl cycloalkanols, structurally related to 3-(4H-1,2,4-triazol-3-yl)propanoic acid , have been identified as potent antitubercular agents . These compounds target enzymes in the shikimate pathway, which is pivotal for the survival of Mycobacterium tuberculosis. Their high selectivity and non-toxic nature make them excellent leads for new therapeutic options.
Antiviral Applications
The triazole ring is a key feature in the development of antiviral drugs. Replacing nucleobases with triazole derivatives has been effective in drug discovery, offering a new avenue for creating antiviral medications . This approach can lead to the development of novel treatments for viral infections.
Antifungal Activity
Triazole derivatives, including those related to 3-(4H-1,2,4-triazol-3-yl)propanoic acid , have been evaluated for their antifungal activity against species like Cryptococcus and Candida . The introduction of various substituents can enhance their activity, providing a pathway for the development of new antifungal agents.
Agricultural Chemistry
In agriculture, triazole derivatives are explored for their potential as growth regulators and fungicides. The structural analogs of 3-(4H-1,2,4-triazol-3-yl)propanoic acid are being studied for their effects on plant growth and disease prevention . These compounds could lead to more efficient and environmentally friendly agricultural practices.
Material Science
In material science, 3-(4H-1,2,4-triazol-3-yl)propanoic acid and its derivatives are investigated for their potential use in creating new materials with unique properties . Their ability to form coordination polymers can be utilized in designing materials for specific applications, such as selective adsorption or photocatalytic degradation .
Safety And Hazards
特性
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEANLUVCPATRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4H-1,2,4-triazol-3-yl)propanoic acid | |
CAS RN |
844439-07-2 | |
| Record name | 3-(4H-1,2,4-triazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
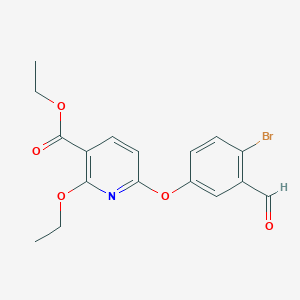
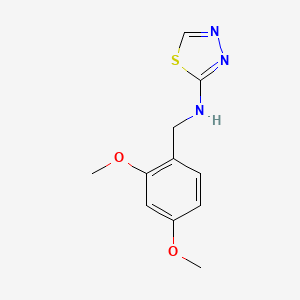
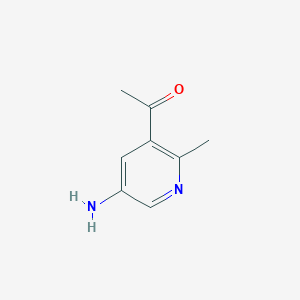
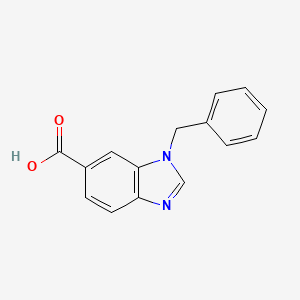
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)
![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)
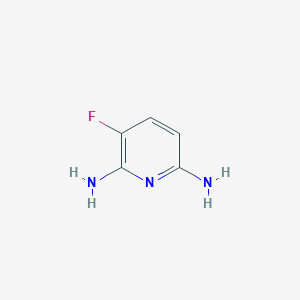
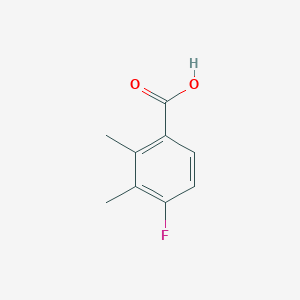
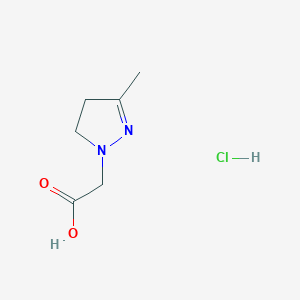
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)


